molecular formula C8H5BrN2OS B8749020 1-(5-Bromothiazol-2-YL)pyridin-2(1H)-one

1-(5-Bromothiazol-2-YL)pyridin-2(1H)-one

Cat. No.: B8749020
M. Wt: 257.11 g/mol
InChI Key: ZBSWCKWJRYJXIS-UHFFFAOYSA-N
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Description

1-(5-Bromothiazol-2-yl)pyridin-2(1H)-one is a heterocyclic compound featuring a pyridin-2(1H)-one core substituted with a 5-bromothiazole moiety. This compound is of interest in medicinal chemistry due to the prevalence of pyridinone and thiazole motifs in bioactive molecules, such as kinase inhibitors and antimicrobial agents.

Properties

Molecular Formula

C8H5BrN2OS

Molecular Weight

257.11 g/mol

IUPAC Name

1-(5-bromo-1,3-thiazol-2-yl)pyridin-2-one

InChI

InChI=1S/C8H5BrN2OS/c9-6-5-10-8(13-6)11-4-2-1-3-7(11)12/h1-5H

InChI Key

ZBSWCKWJRYJXIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C=C1)C2=NC=C(S2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromothiazol-2-YL)pyridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with bromothiazole derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromothiazol-2-YL)pyridin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(5-Bromothiazol-2-YL)pyridin-2(1H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Bromothiazol-2-YL)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation, apoptosis, and metabolism .

Comparison with Similar Compounds

Structural Features

The pyridin-2(1H)-one core is common across analogues, but substituents vary significantly, influencing physicochemical and biological properties:

Compound Name Substituent(s) Key Structural Features Reference ID
1-(5-Bromothiazol-2-yl)pyridin-2(1H)-one 5-Bromothiazole Bromine enhances electronegativity/size -
1-(2H-Indazole-5-yl)pyridin-2(1H)-one Indazole Planar aromatic system with two N atoms
1-[(2-Chloro-8-methylquinolin-3-yl)methyl]pyridin-2(1H)-one Chloroquinoline-methyl Extended π-system from quinoline
5-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one Tetrahydropyran Oxygen-containing cyclic ether
3-(Azidomethyl)-1-benzyl-5-bromopyridin-2(1H)-one Benzyl, azidomethyl, bromine Reactive azide group for click chemistry
6-Bromothiazolo[5,4-b]pyridin-2(1H)-one Fused thiazolo-pyridinone ring Rigid bicyclic structure

Key Observations :

  • Fused ring systems (e.g., thiazolo[5,4-b]pyridinone in ) reduce conformational flexibility compared to monocyclic analogues.
Physicochemical Properties

Comparative data for solubility, logP, and hydrogen-bonding capacity:

Compound Name Molecular Formula Molecular Weight logP (Predicted) Hydrogen Bond Donors/Acceptors Reference ID
This compound C₈H₅BrN₂OS 257.11 ~2.1 1 donor, 3 acceptors -
1-(2H-Indazole-5-yl)pyridin-2(1H)-one C₁₁H₈N₃O 213.21 ~1.8 2 donors, 3 acceptors
1-[(2-Chloro-8-methylquinolin-3-yl)methyl]pyridin-2(1H)-one C₁₇H₁₄ClN₂O 309.76 ~3.5 1 donor, 3 acceptors
5-Bromo-1-(tetrahydropyran-4-yl)pyridin-2(1H)-one C₁₀H₁₂BrNO₂ 258.11 ~1.9 0 donors, 2 acceptors

Key Observations :

  • The quinoline-derived compound has the highest logP due to its hydrophobic aromatic system.

Key Observations :

  • The indazole derivative targets CNS receptors, while quinoline-containing compounds may exploit quinoline’s historical use in antimalarials.
  • Bromine’s role in the target compound could mimic kinase inhibitor scaffolds (e.g., imatinib’s halogen interactions).

Key Observations :

  • N-Alkylation and nucleophilic substitution are common strategies for pyridinone derivatives.
  • Azide incorporation highlights utility in bioorthogonal chemistry.

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